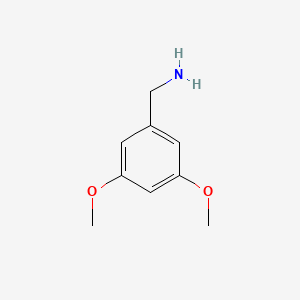

3,5-Dimethoxybenzylamine

Description

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZJTYCCONJJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956422 | |

| Record name | 1-(3,5-Dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34967-24-3 | |

| Record name | 1-(3,5-Dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethoxybenzylamine CAS number and properties

An In-depth Technical Guide to 3,5-Dimethoxybenzylamine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzylamine (CAS No: 34967-24-3), a pivotal chemical intermediate in organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, detailed protocols for its synthesis via multiple validated routes, and an exploration of its applications, particularly as a structural motif in drug discovery. Safety protocols, handling procedures, and in-depth spectroscopic analysis are also provided to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization.

Introduction and Core Significance

3,5-Dimethoxybenzylamine, structurally characterized by a benzylamine core with methoxy groups at the 3 and 5 positions of the aromatic ring, is a versatile primary amine. The specific substitution pattern of the electron-donating methoxy groups significantly influences the molecule's reactivity and its utility as a building block. This arrangement is found in numerous biologically active compounds, making the amine a valuable precursor for creating diverse molecular scaffolds.[1][2] In the pharmaceutical landscape, the 3,5-dimethoxyphenyl moiety is a recognized pharmacophore, notably in the development of anticancer agents that function as tubulin polymerization inhibitors. This guide serves as a technical resource, consolidating essential data to facilitate its application in advanced research and development projects.

Physicochemical and Spectroscopic Properties

The reliable identification and utilization of 3,5-Dimethoxybenzylamine hinge on a precise understanding of its physical and analytical characteristics.

Physical and Chemical Identifiers

The fundamental properties of 3,5-Dimethoxybenzylamine are summarized in the table below, compiled from verified supplier and database information.[3][4]

| Property | Value | References |

| CAS Number | 34967-24-3 | [3] |

| Molecular Formula | C₉H₁₃NO₂ | [4] |

| Molecular Weight | 167.21 g/mol | [3] |

| IUPAC Name | (3,5-dimethoxyphenyl)methanamine | [4] |

| Appearance | White to pale yellow solid (crystals or powder) | [4] |

| Melting Point | 35-39°C (lit.) | [3][4] |

| Boiling Point | 94-96°C at 0.1 mmHg (lit.) | [3] |

| Density | 1.106 g/mL at 25°C (lit.) | [3] |

| Refractive Index (n20/D) | 1.542 (lit.) | [3] |

| SMILES | COc1cc(CN)cc(OC)c1 | [3] |

| InChI Key | YGZJTYCCONJJGZ-UHFFFAOYSA-N | [3] |

Spectroscopic Profile

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for 3,5-Dimethoxybenzylamine based on established principles and data from structurally related compounds.

The proton NMR spectrum provides unambiguous confirmation of the proton environment. The expected chemical shifts (in CDCl₃) are:

-

Aromatic Protons (H-2, H-6, H-4): Due to the symmetrical substitution, the two protons ortho to the benzyl group (H-2, H-6) will appear as a doublet around δ 6.4-6.5 ppm . The single proton para to the benzyl group (H-4) will appear as a triplet around δ 6.3-6.4 ppm .

-

Methoxy Protons (-OCH₃): The six protons from the two equivalent methoxy groups will resonate as a sharp singlet at approximately δ 3.7-3.8 ppm .

-

Benzylic Protons (-CH₂NH₂): The two protons of the methylene group adjacent to the amine will appear as a singlet at δ 3.7-3.9 ppm .

-

Amine Protons (-NH₂): The two amine protons will typically appear as a broad singlet around δ 1.5-2.0 ppm , the chemical shift of which is concentration-dependent and can exchange with D₂O.

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Predicted chemical shifts are:

-

Aromatic C-O (C-3, C-5): ~161 ppm

-

Aromatic C-CH₂ (C-1): ~145 ppm

-

Aromatic CH (C-2, C-6): ~105 ppm

-

Aromatic CH (C-4): ~98 ppm

-

Methoxy (-OCH₃): ~55 ppm

-

Benzylic (-CH₂): ~46 ppm

Infrared spectroscopy is used to identify key functional groups. The characteristic vibrational frequencies for 3,5-Dimethoxybenzylamine include:

-

N-H Stretch: A medium to weak absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch (Aromatic & Aliphatic): Peaks will appear just above and below 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ .

-

C-N Stretch: A medium absorption in the 1200-1250 cm⁻¹ range.

-

C-O Stretch (Aryl Ether): Strong, characteristic peaks around 1150-1250 cm⁻¹ (asymmetric) and 1040-1050 cm⁻¹ (symmetric).

Synthesis Methodologies

The synthesis of 3,5-Dimethoxybenzylamine can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary, field-proven protocols are detailed below.

Route 1: Reductive Amination of 3,5-Dimethoxybenzaldehyde

This is one of the most direct and widely used methods in medicinal chemistry for synthesizing amines.[5] It involves the in-situ formation and subsequent reduction of an imine from the corresponding aldehyde and an ammonia source.

Protocol: Reductive Amination

-

Reaction Setup: To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in an appropriate solvent (e.g., 1,2-dichloroethane or methanol) is added an ammonia source, such as ammonium acetate (10 equivalents).

-

Imine Formation: The mixture is stirred at room temperature for approximately 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), is added portion-wise to the stirred suspension.[5] The reaction is monitored by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amine.

Causality: Sodium triacetoxyborohydride is the preferred reducing agent as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, thus minimizing side reactions and leading to high yields.[5]

Route 2: Reduction of 3,5-Dimethoxybenzonitrile or Benzaldoxime

This classical approach utilizes a powerful hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄), to reduce a nitrile or an oxime functional group directly to the primary amine.

Protocol: LiAlH₄ Reduction

-

Reaction Setup: An oven-dried, three-necked flask equipped with a condenser and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of 3,5-dimethoxybenzonitrile (1 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours to ensure complete reduction. The reaction progress is monitored by TLC.

-

Work-up (Fieser Method): The flask is cooled again to 0°C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.

-

Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.

Causality: LiAlH₄ is a potent, non-selective reducing agent capable of reducing highly stable functional groups like nitriles and oximes. The inverse addition (adding substrate to reagent) and careful temperature control are critical for safety and to prevent runaway reactions. The Fieser work-up is a trusted method for safely quenching the reaction and producing easily filterable salts, simplifying product isolation.

Applications in Research and Development

3,5-Dimethoxybenzylamine is not merely a chemical curiosity; it is a strategic building block in the synthesis of high-value molecules, particularly within the pharmaceutical sector.

Role in Medicinal Chemistry

The 3,5-dimethoxy substitution pattern is a key feature in a class of compounds that act as antimitotic agents by inhibiting tubulin polymerization. These compounds often bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. 3,5-Dimethoxybenzylamine serves as a convenient starting point for synthesizing a variety of amides, sulfonamides, and other derivatives for structure-activity relationship (SAR) studies aimed at discovering novel anticancer therapeutics.

Furthermore, the related resorcinolic lipid, methyl 3,5-dimethoxy-2-octanoylbenzoate, has been investigated as an adjuvant in chemotherapy, suggesting that the 3,5-dimethoxyaryl motif can play a role in modulating DNA interactions and cellular responses to cytotoxic agents.

Use in Supramolecular Chemistry

Beyond medicinal applications, 3,5-Dimethoxybenzylamine has been utilized in the field of supramolecular chemistry. It has been employed as a key component in the template-directed synthesis of complex, mechanically interlocked molecules known as [n]rotaxanes.[3] The specific steric and electronic properties of the amine are crucial for directing the assembly of these intricate molecular architectures.

Safety and Handling

As a corrosive and irritant chemical, proper handling of 3,5-Dimethoxybenzylamine is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.[3]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures: Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is air-sensitive and should be stored under an inert atmosphere if possible.

-

Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and acid chlorides.

Conclusion

3,5-Dimethoxybenzylamine is a chemical intermediate of significant value, underpinned by its versatile reactivity and the prevalence of its structural core in medicinally relevant molecules. Its synthesis is well-established through robust methods like reductive amination and hydride reduction, allowing for its accessible incorporation into complex synthetic targets. This guide provides the foundational technical knowledge required for its safe handling, synthesis, and intelligent application in pioneering research, particularly in the fields of oncology drug discovery and advanced materials science.

References

-

CP Lab Safety. 3,5-Dimethoxybenzylamine, 25g, Each. Available from: [Link]

-

Myers, A. Myers Chem 115. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. Available from: [Link]

-

ResearchGate. FTIR spectra of (a).... Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

SpectraBase. (3,5-Dimethoxybenzylidene)malononitrile - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

Clark, C. R., DeRuiter, J., Valaer, A., & Noggle, F. T. (1993). Analysis of 1-(3-Methoxy-4,5-Methylenedioxyphenyl)-2-Propanamine (MMDA) Derivatives Synthesized from Nutmeg Oil and 3-Methoxy-4,5-Methylenedioxybenzaldehyde. Journal of Chromatographic Science, 31(3), 96-102. Available from: [Link]

-

Silybum, M., et al. (2020). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Molbank, 2020(3), M1143. Available from: [Link]

-

Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Available from: [Link]

-

Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Available from: [Link]

-

PubChem. 3,5-Dimethoxybenzoic Acid. Available from: [Link]

-

ResearchGate. FTIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

ResearchGate. Fig. S4. IR spectrum for 3,5-dinitrosalicylic acid. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]

- Google Patents. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

-

University of Rochester. Workup: Aluminum Hydride Reduction. Available from: [Link]

-

Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available from: [Link]

-

PubMed. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Available from: [Link]

-

OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available from: [Link]

-

ResearchGate. FTIR spectra of 4,4 ′ -(propane-1,3-diylbis(oxy))bis(3,5-dimethoxybenzoyl azide) and 1,3-bis(4-isocyanato-2,6-dimethoxyphenoxy)propane.. Available from: [Link]

-

White Rose eTheses Online. Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Available from: [Link]

-

PubMed. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. Available from: [Link]

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, D2O, predicted) (NP0074965) [np-mrd.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3,5-Dimethoxybenzylamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxybenzylamine from 3,5-Dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive exploration of the synthetic conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxybenzylamine, a valuable building block in pharmaceutical and materials science. The primary focus is on the reductive amination pathway, a robust and highly efficient method for this transformation. This document delves into the underlying reaction mechanisms, provides a comparative analysis of common reagents and conditions, and presents a detailed, field-proven experimental protocol. The content is structured to offer both theoretical grounding and practical, actionable insights for researchers, chemists, and professionals in drug development.

Introduction: Significance and Synthetic Strategy

3,5-Dimethoxybenzylamine is a key intermediate in the synthesis of a variety of complex organic molecules. Its structural motif, featuring a substituted benzylamine core, is prevalent in numerous biologically active compounds. The efficient and selective synthesis of this primary amine is therefore a critical step in many research and development pipelines.

The most direct and widely employed strategy for preparing 3,5-dimethoxybenzylamine from its corresponding aldehyde is reductive amination . This powerful C-N bond-forming reaction involves the condensation of a carbonyl compound (3,5-dimethoxybenzaldehyde) with an amine source (typically ammonia) to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[1][2] This one-pot procedure is favored for its operational simplicity, high yields, and the ability to avoid the over-alkylation issues often associated with direct alkylation methods.[3]

This guide will dissect the reductive amination process, from its mechanistic underpinnings to a validated laboratory-scale protocol, providing the scientific community with a reliable resource for its execution.

The Core Mechanism: From Aldehyde to Amine

The reductive amination process is a cascade of two fundamental organic reactions occurring in a single pot: imine formation and subsequent reduction.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. This forms a transient hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water). Subsequent dehydration yields a resonance-stabilized iminium ion.[3]

-

Hydride Reduction: A reducing agent, present in the reaction mixture, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step quenches the C=N double bond and forms the final 3,5-dimethoxybenzylamine product.

The overall mechanism is depicted below:

Sources

A Spectroscopic Guide to 3,5-Dimethoxybenzylamine: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Abstract

This technical guide provides an in-depth analysis of the spectral data for 3,5-dimethoxybenzylamine (CAS No. 34967-24-3), a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous structural confirmation and characterization of this compound. By integrating experimental data with established spectroscopic principles, this guide serves as a practical reference for the interpretation of the unique spectral features of 3,5-dimethoxybenzylamine.

Introduction: The Significance of 3,5-Dimethoxybenzylamine in Synthesis

3,5-Dimethoxybenzylamine is a substituted aromatic amine that serves as a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceutical agents and supramolecular structures. Its utility is demonstrated in the construction of [n]rotaxanes, where the 3,5-dimethoxybenzyl group acts as a bulky stopper to prevent the dethreading of macrocyclic rings from the molecular axle.[1] Given its role in the precise assembly of such intricate molecular architectures, the unequivocal confirmation of its structure is of paramount importance. Spectroscopic techniques provide the necessary tools for this confirmation, offering a detailed fingerprint of the molecule's atomic arrangement and bonding.

This guide will delve into the three primary spectroscopic methods used for the characterization of 3,5-dimethoxybenzylamine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and analyze the fragmentation pattern.

Each section will present the spectral data in a clear, tabular format, followed by a detailed interpretation and a standardized experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the 3,5-dimethoxybenzylamine molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 3,5-dimethoxybenzylamine was dissolved in 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: The spectrum was acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]

-

Data Acquisition: The spectrum was recorded at room temperature, averaging a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Spectral Data for 3,5-Dimethoxybenzylamine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.45 | d (J=2.2 Hz) | 2H | H-2, H-6 |

| ~6.35 | t (J=2.2 Hz) | 1H | H-4 |

| ~3.78 | s | 6H | 2 x -OCH₃ |

| ~3.75 | s | 2H | -CH₂-NH₂ |

| ~1.50 | br s | 2H | -CH₂-NH₂ |

Note: Predicted data based on analogous compounds and general chemical shift principles. The broad singlet for the amine protons can exchange with D₂O.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 3,5-dimethoxybenzylamine displays a characteristic pattern consistent with its symmetrically substituted aromatic ring.

-

Aromatic Region (6.3-6.5 ppm): The two protons at the C-2 and C-6 positions are chemically equivalent due to the molecule's symmetry. They appear as a doublet at approximately 6.45 ppm, with the splitting caused by coupling to the H-4 proton. The single proton at the C-4 position appears as a triplet at around 6.35 ppm, as it is coupled to the two equivalent protons at H-2 and H-6.

-

Methoxy Protons (3.78 ppm): The six protons of the two equivalent methoxy groups (-OCH₃) at the C-3 and C-5 positions give rise to a sharp singlet at approximately 3.78 ppm. The integration of this peak to 6H confirms the presence of two methoxy groups.

-

Benzylic Protons (3.75 ppm): The two protons of the benzylic methylene group (-CH₂-) appear as a singlet at around 3.75 ppm.

-

Amine Protons (1.50 ppm): The two protons of the primary amine group (-NH₂) typically appear as a broad singlet around 1.50 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a common method to confirm the presence of exchangeable protons.

Caption: Molecular structure of 3,5-dimethoxybenzylamine with ¹H NMR assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy is used.

-

Instrumentation: The spectrum was acquired on a 100 MHz or 125 MHz NMR spectrometer.[2]

-

Data Acquisition: A proton-decoupled pulse sequence was used to obtain a spectrum with single lines for each carbon atom. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 2: ¹³C NMR Spectral Data for 3,5-Dimethoxybenzylamine in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~160.5 | C-3, C-5 |

| ~143.0 | C-1 |

| ~105.0 | C-2, C-6 |

| ~98.0 | C-4 |

| ~55.5 | 2 x -OCH₃ |

| ~46.0 | -C H₂-NH₂ |

Note: Predicted data based on analogous compounds and established substituent effects.

Interpretation of the ¹³C NMR Spectrum:

The symmetry of 3,5-dimethoxybenzylamine is also evident in its ¹³C NMR spectrum, which shows only six distinct carbon signals.

-

Aromatic Carbons (98-161 ppm):

-

The two carbons bearing the methoxy groups (C-3 and C-5) are the most deshielded aromatic carbons due to the electron-donating effect of the oxygen atoms, appearing around 160.5 ppm.

-

The quaternary carbon attached to the benzylamine group (C-1) is found at approximately 143.0 ppm.

-

The two equivalent carbons at the C-2 and C-6 positions resonate at about 105.0 ppm.

-

The carbon at the C-4 position is the most shielded of the aromatic carbons, appearing at around 98.0 ppm.

-

-

Aliphatic Carbons (46-56 ppm):

-

The carbons of the two equivalent methoxy groups appear as a single peak at approximately 55.5 ppm.

-

The benzylic carbon (-CH₂-) is observed at around 46.0 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of 3,5-dimethoxybenzylamine was mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.[2]

-

Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹), and a background spectrum of a pure KBr pellet was subtracted.

Table 3: Key IR Absorption Bands for 3,5-Dimethoxybenzylamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1600 & 1470 | C=C stretch | Aromatic Ring |

| 1205 & 1065 | C-O stretch (asymmetric & symmetric) | Aryl Ether (-O-CH₃) |

| 830 - 750 | C-H bend (out-of-plane) | Aromatic |

Note: Data is based on typical absorption ranges for the respective functional groups.

Interpretation of the IR Spectrum:

The IR spectrum of 3,5-dimethoxybenzylamine provides clear evidence for its key functional groups.

-

N-H Stretching: The presence of a primary amine is confirmed by two distinct peaks in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene and methoxy groups appears as stronger bands just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The characteristic absorptions for the aromatic ring are found at approximately 1600 cm⁻¹ and 1470 cm⁻¹.

-

C-O Stretching: The strong absorptions around 1205 cm⁻¹ and 1065 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching of the aryl ether functionality.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic ring. For a 1,3,5-trisubstituted benzene ring, strong absorption bands are expected in the 830-750 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of 3,5-dimethoxybenzylamine was prepared in a volatile solvent such as methanol.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.[2]

-

Data Acquisition: The sample was introduced into the ion source, and the mass spectrum was recorded over a suitable m/z range.

Table 4: Mass Spectrometry Data for 3,5-Dimethoxybenzylamine

| m/z | Proposed Fragment Ion | Identity |

| 167 | [M]⁺• | Molecular Ion |

| 152 | [M - NH]⁺• | Loss of an amino radical |

| 151 | [M - NH₂]⁺ | Loss of an amino group (benzylic cation) |

| 121 | [C₇H₅O₂]⁺ | Loss of CH₂O from the m/z 151 fragment |

| 30 | [CH₂NH₂]⁺ | Iminium cation |

Interpretation of the Mass Spectrum:

The mass spectrum of 3,5-dimethoxybenzylamine would be expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺•): The molecular ion peak should appear at an m/z of 167, corresponding to the molecular weight of the compound (C₉H₁₃NO₂).

-

Major Fragmentation Pathways: The primary fragmentation pathway for benzylamines involves the cleavage of the C-C bond between the aromatic ring and the benzylic carbon (alpha-cleavage).

-

Formation of the Benzylic Cation (m/z 151): The most stable and often the base peak in the spectrum is the 3,5-dimethoxybenzyl cation, formed by the loss of an amino radical. This cation is highly stabilized by the electron-donating methoxy groups.

-

Further Fragmentation (m/z 121): The 3,5-dimethoxybenzyl cation can undergo further fragmentation, such as the loss of a formaldehyde molecule (CH₂O) from one of the methoxy groups, to give a fragment at m/z 121.

-

Formation of the Iminium Cation (m/z 30): Cleavage of the benzylic C-C bond can also result in the formation of the [CH₂NH₂]⁺ iminium ion at m/z 30.

-

Caption: Proposed mass spectrometry fragmentation pathway for 3,5-dimethoxybenzylamine.

Conclusion: A Cohesive Spectroscopic Picture

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and self-validating characterization of 3,5-dimethoxybenzylamine. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the symmetrical nature of the molecule. IR spectroscopy identifies the key functional groups, namely the primary amine, the aromatic ring, and the aryl ether linkages. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, dominated by the formation of a stable 3,5-dimethoxybenzyl cation. This guide provides the necessary spectral data and interpretation to serve as a reliable reference for scientists working with this important synthetic intermediate.

References

-

Wu, J., et al. (2008). Efficient production of [n]rotaxanes by using template-directed clipping reactions. Proceedings of the National Academy of Sciences, 105(35), 12812-12817. [Link]

Sources

solubility of 3,5-Dimethoxybenzylamine in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Dimethoxybenzylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,5-dimethoxybenzylamine in common organic solvents. While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this document leverages fundamental principles of physical chemistry and molecular structure to establish a reliable predictive model for its solubility behavior. Furthermore, we present a definitive, field-proven experimental protocol based on the isothermal shake-flask method, enabling researchers to generate precise and reproducible solubility data tailored to their specific applications. This guide is designed to empower scientists in process chemistry, drug discovery, and formulation development with the theoretical knowledge and practical tools necessary for the effective use of 3,5-dimethoxybenzylamine.

Introduction: The Critical Role of Solubility

3,5-Dimethoxybenzylamine is a key primary amine and a versatile intermediate in organic synthesis, notable for its presence in the scaffold of various biologically active molecules. Its utility in reaction chemistry, purification processes (such as crystallization), and the formulation of active pharmaceutical ingredients (APIs) is fundamentally governed by its solubility profile. A thorough understanding of how this compound behaves in different solvent systems is paramount for:

-

Reaction Optimization: Selecting a solvent that ensures all reactants remain in the solution phase.

-

Purification Strategy: Designing effective crystallization or chromatographic purification protocols.

-

Formulation Development: Creating stable and deliverable dosage forms.

This guide provides the foundational knowledge and actionable protocols to master the solubility characteristics of this important building block.

Physicochemical Profile of 3,5-Dimethoxybenzylamine

A molecule's solubility is a direct consequence of its intrinsic physicochemical properties. The key attributes of 3,5-dimethoxybenzylamine are summarized below.

Table 1: Physicochemical Properties of 3,5-Dimethoxybenzylamine

| Property | Value | Source(s) |

| CAS Number | 34967-24-3 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [2] |

| Physical Form | White to pale yellow solid or crystalline powder | [1][2] |

| Melting Point | 33-39 °C | [1][3] |

| Boiling Point | 94-96 °C @ 0.1 mmHg | [3] |

| Density | 1.106 g/mL at 25 °C | [3] |

| pKa | 9.01 ± 0.10 | [3] |

| Water Solubility | Slightly soluble | [3] |

Theoretical Framework for Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This axiom states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. The molecular structure of 3,5-dimethoxybenzylamine presents several key features that dictate its interactions with various solvents.

Figure 1: Molecular structure and functional group analysis of 3,5-dimethoxybenzylamine.

-

Primary Amine (-NH₂): This is the most influential functional group. It is basic, highly polar, and can both donate and accept hydrogen bonds. This feature strongly favors solubility in polar protic solvents.

-

Methoxy Groups (-OCH₃): These two ether groups contribute to the molecule's overall polarity and can act as hydrogen bond acceptors.

-

Aromatic Ring: The benzene ring provides a nonpolar, lipophilic character, which allows for favorable interactions (π-π stacking) with aromatic solvents.

The molecule's overall character is that of a polar organic base. Its nine carbon atoms limit its solubility in water, as the nonpolar hydrocarbon skeleton begins to dominate over the polar functional groups.[3][6]

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of 3,5-dimethoxybenzylamine across different solvent classes. This serves as an essential starting point for solvent screening in any research or development context.

Table 2: Predicted Solubility of 3,5-Dimethoxybenzylamine in Common Organic Solvents

| Solvent Class | Common Examples | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in strong hydrogen bonding with both the amine and methoxy groups, leading to excellent solvation. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar amine/ether functionalities will drive dissolution. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Amines are generally very soluble in halogenated solvents.[6] These solvents are polar enough to effectively solvate the molecule. |

| Aromatic | Toluene, Benzene | Moderate | The nonpolar aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the solvent's low polarity is a mismatch for the highly polar amine group. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant polarity mismatch between the solute's functional groups and the nonpolar solvent will result in poor solubility. |

Definitive Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a standardized experimental protocol is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of 3,5-dimethoxybenzylamine in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

3,5-Dimethoxybenzylamine (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.22 μm, PTFE or other solvent-compatible membrane)

-

Analytical instrumentation: HPLC-UV or a calibrated UV-Vis spectrophotometer. A gravimetric method can also be used as a primary or orthogonal technique.

Experimental Workflow

Figure 2: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution: To each of at least three vials, add a known volume of the test solvent (e.g., 2.00 mL). Add an excess amount of 3,5-dimethoxybenzylamine (e.g., 100-200 mg, or enough to ensure a significant amount of solid remains undissolved). Seal the vials tightly.

-

Causality: The presence of excess solid is mandatory to ensure the solution reaches thermodynamic saturation.

-

-

Equilibration: Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixtures for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Self-Validation: Periodically and at the end of the equilibration period, visually confirm that excess solid is still present in all vials. If not, more solute must be added and the equilibration restarted.

-

-

Sample Separation: Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle. Carefully draw a portion of the supernatant into a syringe and immediately filter it through a 0.22 μm syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis).

-

Causality: Filtration is a critical step to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to erroneously high solubility values.

-

-

Concentration Analysis:

-

Gravimetric Method: Accurately weigh the filtered solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the solid residue is achieved. The mass of the residue divided by the volume of the solvent gives the solubility.

-

HPLC/UV-Vis Method: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Data Reporting: Calculate the average solubility from the replicate measurements and express the result in appropriate units, such as mg/mL or moles/liter (M), along with the standard deviation. Always report the temperature at which the measurement was made.

Safety and Handling

3,5-Dimethoxybenzylamine is classified as an irritant. It may cause skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.[9][10] Refer to the most current Safety Data Sheet (SDS) for complete safety and disposal information.

Conclusion

While published quantitative solubility data for 3,5-dimethoxybenzylamine is scarce, a robust predictive framework can be established from its molecular structure. It is expected to be highly soluble in polar protic, polar aprotic, and halogenated organic solvents, with moderate solubility in aromatic solvents and low solubility in nonpolar aliphatic solvents. For applications requiring precise data, the detailed isothermal shake-flask protocol provided herein offers a reliable and scientifically sound method for its determination. This guide equips researchers with both the predictive understanding and the practical tools needed to confidently manage the solubility of this versatile chemical intermediate.

References

-

CP Lab Safety. (n.d.). 3,5-Dimethoxybenzylamine, 25g, Each. Retrieved from [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

- 1. H60503.06 [thermofisher.com]

- 2. labproinc.com [labproinc.com]

- 3. echemi.com [echemi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Solvent - Wikipedia [en.wikipedia.org]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to Sourcing and Verifying High-Purity 3,5-Dimethoxybenzylamine for Pharmaceutical Research

Introduction: The Role of 3,5-Dimethoxybenzylamine in Drug Discovery

3,5-Dimethoxybenzylamine (CAS No: 34967-24-3) is a substituted benzylamine that serves as a critical structural motif and versatile building block in medicinal chemistry. Its unique arrangement of methoxy groups on the aromatic ring influences its electronic properties and conformational flexibility, making it a valuable precursor in the synthesis of complex molecules targeting a range of biological pathways. While not a therapeutic agent itself, its derivatives have been explored in various research contexts. For instance, the broader class of substituted benzylamines is integral to the development of novel compounds, and the specific substitution pattern of this molecule can be crucial for establishing structure-activity relationships (SAR) in drug development pipelines.[1][2]

For researchers and drug development professionals, the procurement of this intermediate is not a trivial matter. The isomeric purity, absence of process-related impurities, and accurate characterization of the starting material are paramount. Impurities can lead to unforeseen side reactions, complicate purification of the final active pharmaceutical ingredient (API), and introduce confounding variables in biological assays, ultimately compromising experimental reproducibility and the integrity of preclinical data. This guide provides an in-depth overview of reputable commercial suppliers, critical parameters for purity assessment, and best practices for handling and quality control.

The Commercial Supplier Landscape

Selecting a supplier for a key chemical intermediate requires a multi-faceted evaluation beyond simple cost analysis. Key criteria include the supplier's reputation, the transparency of their quality documentation, available purity grades, and consistency of supply. High-purity 3,5-Dimethoxybenzylamine is typically offered at purities of 97% or higher, which is suitable for most research and development applications.

Below is a comparative table of prominent suppliers offering this compound.

| Supplier | Distributor/Brand | Catalog Number (Example) | Stated Purity | Key Specifications |

| Merck | Sigma-Aldrich | 414168 | 97% | Form: Solid, MP: 35-37 °C, BP: 94-96 °C/0.1 mmHg |

| Thermo Fisher Scientific | Thermo Scientific Chemicals | H60503 | ≥97.5% (GC) | Appearance: White to pale yellow solid/liquid, MP: 33-39°C[3] |

| Tokyo Chemical Industry (TCI) | TCI America / Fisher Scientific | D4025 | >98.0% (GC) | Form: Crystalline Lumps, MP: 39°C, BP: 96°C[4][5] |

Disclaimer: Availability, pricing, and catalog numbers are subject to change. Researchers should always verify information directly with the supplier before procurement.

The following diagram illustrates a recommended decision-making workflow for selecting a suitable chemical supplier.

Caption: Decision workflow for selecting a chemical supplier.

Technical Specifications and Purity Verification

The term "high-purity" is substantiated by analytical data. While suppliers provide a Certificate of Analysis (CoA), independent verification upon receipt is a cornerstone of rigorous scientific practice.

Understanding the Certificate of Analysis (CoA)

A CoA is the supplier's attestation of quality for a specific batch. For 3,5-Dimethoxybenzylamine, a typical CoA will include:

-

Appearance: Verification of physical state (solid, liquid) and color (e.g., White to pale yellow).[3]

-

Identity: Confirmation by a technique like NMR or IR spectroscopy.

-

Purity/Assay: A quantitative measure of the compound's purity, most commonly determined by Gas Chromatography (GC).[3][4][6] A value of ≥98% is common for high-purity grades.

-

Melting Point: A narrow melting point range (e.g., 35-39°C) is indicative of high purity.[4]

-

Residual Solvents: Information on any remaining solvents from the synthesis and purification process.

Independent Purity Verification: Key Methodologies

Researchers should consider performing in-house quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for this purpose.[7][8][9]

Experimental Protocol: A General Workflow for HPLC Purity Analysis

This protocol provides a starting point for developing a method to verify the purity of 3,5-Dimethoxybenzylamine.

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile first choice.

-

Mobile Phase Preparation: A gradient elution using acetonitrile and water is typically effective for aromatic compounds. Both solvents should be HPLC grade and contain 0.1% formic acid to ensure good peak shape for the amine.

-

Example Gradient: Start at 30% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

-

-

Sample Preparation: Accurately prepare a stock solution of 3,5-Dimethoxybenzylamine in the mobile phase (e.g., 1 mg/mL). Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Analysis: Inject the sample and monitor the chromatogram at a wavelength where the compound absorbs strongly (e.g., ~280 nm).

-

Data Interpretation: Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks. The presence of significant secondary peaks would indicate impurities.

Quantitative NMR (qNMR) for Absolute Purity

While HPLC provides relative purity, qNMR can determine absolute purity against a certified internal standard.[7][8]

-

Principle: An accurately weighed sample of 3,5-Dimethoxybenzylamine is mixed with an accurately weighed amount of a stable, certified internal standard (e.g., maleic anhydride). The ¹H NMR spectrum is then acquired under quantitative conditions.

-

Key Parameters: A long relaxation delay (d1, e.g., 30-60 seconds) is critical to ensure full relaxation of all protons, allowing for accurate integration.[7][8]

-

Calculation: Purity is calculated by comparing the integral of a unique, well-resolved analyte signal to a signal from the internal standard, accounting for the number of protons each signal represents and the molecular weights of the two compounds.

The following diagram illustrates a typical workflow for incoming quality control of a newly received chemical.

Caption: Workflow for incoming quality control (QC) of reagents.

Safety, Handling, and Storage

3,5-Dimethoxybenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[10][11] It may also cause respiratory irritation.[11] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[12] Wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[12][13]

-

Handling: Avoid creating dust or aerosols.[12][13] Use appropriate tools for transfer. Ensure eyewash stations and safety showers are accessible.[11][12] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][13] Several suppliers recommend refrigeration and storage under an inert gas atmosphere.[4][10][11] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[11] The product should be stored locked up.[10][13]

-

Spill Management: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material, sweep it up carefully to avoid dust formation, and place it in a sealed container for hazardous waste disposal.[13]

Conclusion

The successful integration of 3,5-Dimethoxybenzylamine into a drug discovery program begins with informed sourcing from reputable suppliers like Merck (Sigma-Aldrich), Thermo Fisher Scientific, and TCI. While supplier specifications provide a crucial baseline, the principles of E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) demand a culture of in-house verification. By implementing routine QC checks using robust analytical methods like HPLC and NMR, and by adhering to stringent safety and handling protocols, researchers can ensure the integrity of their starting materials. This diligence is fundamental to generating reproducible data, accelerating the development of novel therapeutics, and upholding the highest standards of scientific rigor.

References

- TCI Chemicals. (2025, September 1).

- ChemicalBook. (2025, February 1).

- Thermo Fisher Scientific. 3,5-Dimethoxybenzylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

- Fisher Scientific. 3,5-Dimethoxybenzylamine 98.0+%, TCI America™.

- Sigma-Aldrich. 3,5-Dimethoxybenzylamine 97%.

- Fisher Scientific. (2011, January 21).

- SAFETY D

- BenchChem. Essential Safety and Logistics for Handling 3,5-Dimethoxybenzamide.

- Lab Pro Inc. 3,5-Dimethoxybenzylamine, 25G - D4025-25G.

- CP Lab Safety. 3,5-Dimethoxybenzylamine, 25g, Each.

- Sigma-Aldrich. 3,4-Dimethoxybenzylamine 97%.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development.

- BenchChem. An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Discovery and History.

- BenchChem. Application Notes and Protocols: 3,5-Dimethoxybenzamide in Medicinal Chemistry Research.

- BenchChem. A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone.

- Thermo Fisher Scientific. Certificate of analysis: 2,4-Dimethoxybenzylamine, 98%.

- BenchChem. A Comparative Guide to Purity Determination of 3,5-Dimethylbenzaldehyde via 1H and 13C NMR Analysis.

- BenchChem.

- The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.

- BenchChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. H60503.06 [thermofisher.com]

- 4. 3,5-Dimethoxybenzylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. thermofisher.com [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

The Benzylamine Moiety: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylamine functional group, characterized by a benzyl group (C₆H₅CH₂) attached to a primary amine (NH₂), is a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] Its unique structural and electronic properties confer a versatile reactivity profile, making it an invaluable building block for a vast array of molecules, from active pharmaceutical ingredients (APIs) to advanced materials.[2][3] Benzylamine derivatives are integral to numerous pharmaceuticals, including antihypertensives, antidepressants, and antiviral agents.[2][4] This guide provides an in-depth exploration of the fundamental reactivity of the benzylamine functional group, offering insights into its behavior in various chemical transformations and providing practical protocols for its manipulation.

Structural and Electronic Properties

The reactivity of benzylamine is a direct consequence of its molecular architecture. The presence of a methylene (-CH₂-) spacer between the phenyl ring and the nitrogen atom differentiates it significantly from aniline, where the nitrogen lone pair is in direct conjugation with the aromatic system. This structural nuance dictates the electronic landscape of the molecule and, consequently, its chemical behavior.

The nitrogen atom is sp³ hybridized, with its lone pair of electrons residing in one of the hybrid orbitals. This localization of the lone pair makes benzylamine a moderately strong base and a potent nucleophile. The phenyl group, while not in direct conjugation with the nitrogen lone pair, exerts an inductive electron-withdrawing effect, which slightly attenuates the basicity of the amine compared to simple alkylamines.

Acid-Base Chemistry

Benzylamine is a weak base, with a pKa of its conjugate acid (benzylammonium ion) typically around 9.33.[5] This basicity allows it to readily react with acids to form stable benzylammonium salts.[6] This property is often exploited in purification and handling, as the salts are typically crystalline solids with higher melting points and greater stability than the free base.[6][7] The pH of an aqueous solution of benzylamine is around 11.6 at a concentration of 100 g/L, highlighting its alkaline nature.[5][7]

| Property | Value | Reference |

| pKa (C₆H₅CH₂NH₃⁺) | 9.33 | [5] |

| pH (100 g/L in H₂O) | 11.6 | [5][7] |

The basicity of the nitrogen atom is a critical factor in many of its reactions, as it can act as an internal base or be protonated under acidic conditions, thereby modulating its nucleophilicity.

Reactivity as a Nucleophile

The localized lone pair on the nitrogen atom makes benzylamine an excellent nucleophile, readily participating in a variety of bond-forming reactions.[2]

N-Alkylation

Benzylamine undergoes N-alkylation with alkyl halides to form secondary and tertiary amines. However, a significant challenge in this reaction is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent.[8][9]

To control the extent of alkylation and favor mono-alkylation, several strategies can be employed:

-

Use of a large excess of benzylamine: This statistically favors the reaction of the alkyl halide with the primary amine.

-

Slow addition of the alkylating agent: Maintaining a low concentration of the alkylating agent minimizes its reaction with the product amine.[8]

-

Use of a protecting group: The benzyl group itself can be considered a protecting group for ammonia, allowing for the synthesis of secondary amines which can then be debenzylated.[1]

Experimental Protocol: Mono-alkylation of Benzylamine

-

Dissolve benzylamine (3 equivalents) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (1.5 equivalents), to the solution.

-

Slowly add the alkyl halide (1 equivalent) dropwise at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting alkyl halide is consumed.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the product by column chromatography.

N-Acylation

Benzylamine reacts readily with acylating agents such as acyl chlorides and anhydrides to form stable N-benzylamides.[6] This reaction is often carried out under Schotten-Baumann conditions, using a base (e.g., aqueous NaOH or pyridine) to neutralize the HCl generated.[6] The high reactivity and nucleophilicity of benzylamine make this a very efficient transformation.[2]

Experimental Protocol: N-Acylation of Benzylamine (Schotten-Baumann Conditions)

-

Dissolve benzylamine (1 equivalent) in a biphasic solvent system, such as dichloromethane and water.

-

Add a base, such as 2 M sodium hydroxide solution (2 equivalents).

-

Cool the mixture in an ice bath and add the acyl chloride (1.1 equivalents) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Separate the organic layer, wash with dilute acid and brine, and dry over anhydrous sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-benzylamide, which can be purified by recrystallization or column chromatography.

Reductive Amination

Benzylamine is a common amine component in reductive amination reactions with aldehydes and ketones.[10] The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[9][11] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[9][10]

Experimental Protocol: Reductive Amination with Benzaldehyde

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and benzylamine (1 equivalent) in a suitable solvent like methanol or 1,2-dichloroethane.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting dibenzylamine by column chromatography or distillation.

Oxidation of Benzylamine

The benzylamine moiety is susceptible to oxidation at both the nitrogen atom and the benzylic carbon. The outcome of the oxidation is highly dependent on the oxidant and reaction conditions.

Oxidation to Imines and Aldehydes

Oxidation of benzylamine can lead to the formation of N-benzylidenebenzylamine (an imine) through oxidative coupling.[12][13] This can be achieved using various oxidizing agents, including metal-free systems with oxygen as the terminal oxidant.[12][13] Further hydrolysis of the imine intermediate can yield benzaldehyde.[14] Visible light flavin photocatalysis has also been reported for the conversion of benzylamines to their corresponding aldehydes under mild conditions.[14][15]

Experimental Protocol: Metal-Free Aerobic Oxidation to Imine

-

To a solution of benzylamine (1 mmol) in a suitable solvent (e.g., toluene), add a catalytic amount of a salicylic acid derivative (e.g., 4,6-dimethoxysalicylic acid, 10 mol%).

-

Stir the reaction mixture under an oxygen atmosphere (balloon) at an elevated temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and purify the product by column chromatography.[12]

Reactions at the Benzylic C-H Bonds

The C-H bonds at the benzylic position of benzylamine are activated towards certain transformations due to their proximity to the aromatic ring. Directed C-H functionalization has emerged as a powerful tool for the selective modification of these bonds.

C-H Alkylation

Using a directing group, such as a picolinamide derivative, the ortho C-H bonds of the benzylamine aromatic ring can be selectively alkylated with alkenes using rhodium catalysts.[16][17] This methodology allows for the synthesis of complex substituted benzylamine derivatives.[16][17]

Reactions of the Aromatic Ring

The aminomethyl (-CH₂NH₂) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, albeit weaker than the amino group in aniline.

Nitration

Nitration of benzylamine with nitric acid yields a mixture of ortho-, meta-, and para-nitrobenzylamines.[7] The distribution of isomers is approximately 8% ortho, 49% meta, and 43% para.[7] The significant amount of meta-product is due to the protonation of the amino group under the strongly acidic nitration conditions, which converts the activating -CH₂NH₂ group into the deactivating and meta-directing -CH₂NH₃⁺ group.

The Benzylamino Group in Protecting Group Chemistry

The benzyl group is a widely used protecting group for amines.[18] Benzylamine can be used to introduce the N-benzyl group, which is stable to a wide range of reaction conditions but can be readily removed when desired.

Deprotection

The most common method for the deprotection of N-benzylamines is catalytic hydrogenolysis.[1][19] This involves treating the N-benzylamine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[1][19] This method is generally clean and high-yielding. Alternative methods for deprotection include oxidative cleavage.[15][20]

Experimental Protocol: Deprotection of N-Benzylamines by Hydrogenolysis

-

Dissolve the N-benzylamine derivative in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Conclusion

The benzylamine functional group exhibits a rich and diverse reactivity profile, making it a highly valuable synthon in organic chemistry. Its nucleophilicity, basicity, and the reactivity of its benzylic and aromatic positions allow for a wide range of chemical transformations. A thorough understanding of these fundamental reactivities is crucial for researchers and scientists in the field of drug development and materials science, enabling the rational design and synthesis of novel and complex molecules. The strategic application of the reactions outlined in this guide will continue to facilitate innovation in both academic and industrial research.

References

- Sciencemadness Wiki. (2025-02-12). Benzylamine.

- Kramer, S. (2018-12-21). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews.

- Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.

- Benchchem. A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzylamine in Pharmaceutical Synthesis and API Production.

- RSC Publishing. (2021-01-04). and Rh(ii)

- National Institutes of Health.

- ResearchGate.

- ECHEMI. (2025-09-25). 100-46-9, Benzylamine Formula.

- Wikipedia. Benzylamine.

- Who we serve.

- ChemicalBook. (2023-05-24).

- ACS Publications. (2018-12-17).

- ACS Publications. (2021-05-14). Rh(II)-Catalyzed C–H Alkylation of Benzylamines with Unactivated Alkenes: The Influence of Acid on Linear and Branch Selectivity. Organic Letters.

- ResearchGate. Scheme 3 Alkylation of benzylamine hydrochloride with butylbromide.

- RSC Publishing.

- ChemicalBook. (2025-09-25). Benzylamine | 100-46-9.

- Indian Academy of Sciences.

- PubMed. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases.

- ACS Omega. (2016-11-04).

- Benchchem.

- Hive Methods Discourse.

- Indian Academy of Sciences.

- Benchchem. Benzylamine | High-Purity Research Reagent.

- ACS Publications. (2025-07-15). TCCA-Mediated Oxidative Deprotection of a Benzylamine. Organic Process Research & Development.

- Canadian Science Publishing. Reactions of Benzylamine with Sulfur.

- ACS Publications. (2020-02-05). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.

- ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine...

- Master Organic Chemistry. (2017-09-01).

- Wikipedia. Protecting group.

- ResearchGate.

- Fisher Scientific. Amine Protection / Deprotection.

- National Institutes of Health. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.

- ResearchGate. (2025-08-07).

- Benchchem.

- Comprehensive Analysis of Benzylamine: Properties, Applic

- National Institutes of Health.

- PubMed Central. (2018-08-23).

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 7. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. d-nb.info [d-nb.info]

- 11. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]

- 12. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Protecting group - Wikipedia [en.wikipedia.org]

- 19. Amine Protection / Deprotection [fishersci.co.uk]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Effects of Methoxy Groups on Benzylamine Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine, a foundational scaffold in medicinal chemistry and organic synthesis, possesses a reactive primary amine group whose nucleophilicity and basicity are pivotal to its chemical behavior. The introduction of substituents onto the aromatic ring can profoundly modulate these properties, offering a powerful tool for fine-tuning molecular interactions and reaction outcomes. Among the most common and electronically intriguing substituents is the methoxy group (-OCH₃). This guide provides a comprehensive analysis of the electronic effects of the methoxy group on the reactivity of benzylamine, with a particular focus on how its position—ortho, meta, or para—dictates its influence. Understanding these principles is paramount for rational drug design, reaction optimization, and the prediction of molecular properties.

The Dual Electronic Nature of the Methoxy Group

The methoxy group exerts its influence on the benzylamine system through a delicate interplay of two opposing electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening with increasing separation from the point of attachment.

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This donation of electron density is a powerful activating effect, particularly at the ortho and para positions. Generally, the resonance effect of the methoxy group is considered to be more dominant than its inductive effect when it can participate effectively in conjugation.[1][2]

The net electronic contribution of the methoxy group is, therefore, highly dependent on its position on the aromatic ring relative to the aminomethyl group.

Caption: Dual electronic nature of the methoxy group.

Positional Impact on Basicity (pKa)

The basicity of benzylamine is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The electronic effects of the methoxy group modify this electron density, and consequently, the pKa of the conjugate acid (benzylaminium ion). A higher pKa indicates a stronger base.

| Compound | pKa of Conjugate Acid |

| Benzylamine | 9.33[3] |

| 2-Methoxybenzylamine | 9.15 (Predicted)[4] |

| 3-Methoxybenzylamine | N/A |

| 4-Methoxybenzylamine | 9.30 (Predicted)[5] |

Para-Methoxybenzylamine

At the para position, the methoxy group's electron-donating resonance effect (+R) is maximized. This effect increases the electron density of the entire aromatic ring, including the benzylic carbon, which in turn pushes electron density towards the nitrogen atom of the aminomethyl group. This increased electron density on the nitrogen makes it a stronger base, and thus the pKa of its conjugate acid is expected to be higher than that of unsubstituted benzylamine. The predicted pKa of 9.30 for 4-methoxybenzylamine is consistent with this, being very close to that of benzylamine.[5]

Caption: Workflow of substituent effects on reactivity.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a benzylamine derivative in an aqueous solution.

Materials:

-

Benzylamine derivative (e.g., 4-methoxybenzylamine)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Preparation of the Amine Solution: Accurately weigh approximately 1 mmol of the benzylamine derivative and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.

-

Initial Reading: Record the initial pH of the amine solution.

-

Titration: Add the HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

Endpoint Determination: Continue the titration until the pH drops significantly, indicating the equivalence point has been passed.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point (the point of steepest inflection).